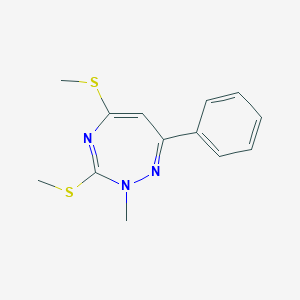
1H-1-Benzazepine, 1-(chloroacetyl)-4,5-dihydro-2-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1-Benzazepine, 1-(chloroacetyl)-4,5-dihydro-2-(methylthio)- is a compound belonging to the benzazepine class, which consists of a benzene ring fused to an azepine ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 1H-1-Benzazepine, 1-(chloroacetyl)-4,5-dihydro-2-(methylthio)- can be achieved through several methods. One common approach involves the use of a four-component reaction, which includes isatin or its derivatives, α-haloketones, activated acetylenic compounds, and isoquinoline in the presence of potassium fluoride/clinoptilolite nanoparticles (KF/CP NPs) in an acidic solution of hydrogen peroxide (H₂O₂) at room temperature . This method is advantageous due to its high efficiency, eco-friendly solvents, and recyclable catalysts.
Chemical Reactions Analysis
1H-1-Benzazepine, 1-(chloroacetyl)-4,5-dihydro-2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloroacetyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-1-Benzazepine, 1-(chloroacetyl)-4,5-dihydro-2-(methylthio)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and natural products.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-1-Benzazepine, 1-(chloroacetyl)-4,5-dihydro-2-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to interact with various biological molecules effectively.
Comparison with Similar Compounds
1H-1-Benzazepine, 1-(chloroacetyl)-4,5-dihydro-2-(methylthio)- can be compared with other benzazepine derivatives, such as:
1-Benzazepine: The parent compound with a simpler structure.
1-Ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: A derivative with an ethyl group and a hydrogenated ring.
1H-1-Benzazepine-2,5-dione: A derivative with a dione functional group.
The uniqueness of 1H-1-Benzazepine, 1-(chloroacetyl)-4,5-dihydro-2-(methylthio)- lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
192816-24-3 |
|---|---|
Molecular Formula |
C13H14ClNOS |
Molecular Weight |
267.77 g/mol |
IUPAC Name |
2-chloro-1-(2-methylsulfanyl-4,5-dihydro-1-benzazepin-1-yl)ethanone |
InChI |
InChI=1S/C13H14ClNOS/c1-17-13-8-4-6-10-5-2-3-7-11(10)15(13)12(16)9-14/h2-3,5,7-8H,4,6,9H2,1H3 |
InChI Key |
YIONKJNZWMOBFS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CCCC2=CC=CC=C2N1C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


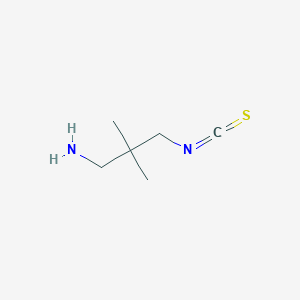
![1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro-](/img/structure/B15164729.png)
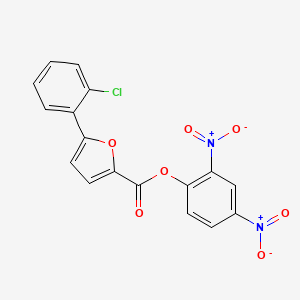
![2-[(4S,6S)-2,2-dimethyl-6-(2-phenylethyl)-1,3-dioxan-4-yl]ethanol](/img/structure/B15164736.png)
![N-{(2Z,4E)-1-[(3-Methylphenyl)amino]-1-oxo-2,4-hexadien-2-yl}benzamide](/img/structure/B15164739.png)
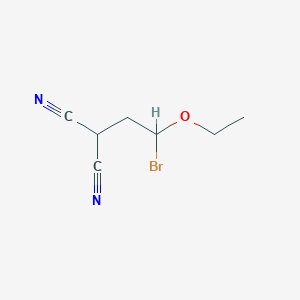

![N~2~-(Pyridin-2-yl)-N~6~-{6-[(pyridin-2-yl)amino]pyridin-2-yl}pyridine-2,6-diamine](/img/structure/B15164748.png)
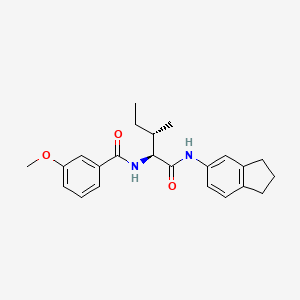
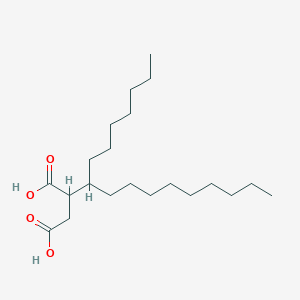
![2-Bromo-4-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B15164771.png)


